molecular formula C8H10N6 B13450551 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine

1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13450551
M. Wt: 190.21 g/mol
InChI Key: ZWKZNIUUXGUVHJ-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable triazole precursor under controlled conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst in a solvent-free environment . The reaction conditions often include elevated temperatures and specific reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This compound may also interact with DNA or RNA, leading to the inhibition of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its combination of pyrimidine and triazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H10N6/c1-5-3-6(2)12-8(11-5)14-4-10-7(9)13-14/h3-4H,1-2H3,(H2,9,13)

InChI Key

ZWKZNIUUXGUVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=NC(=N2)N)C

Origin of Product

United States

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